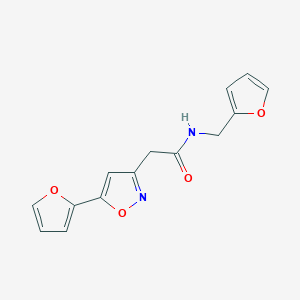
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide, also known as FIPI, is a small molecule inhibitor that has been shown to be effective in inhibiting the activity of phospholipase D (PLD). PLD is an enzyme that plays a key role in a number of physiological and pathological processes, including membrane trafficking, cell proliferation, and cancer metastasis.
Scientific Research Applications
Antimicrobial Activity
- A study by Katsura et al. (1999) synthesized a series of compounds, including 2-[(arylalkyl)guanidino]-4-[(5-acetamidomethyl)furan-2-yl]thiazoles, to evaluate their antimicrobial activity against Helicobacter pylori. Some of these compounds showed potent anti-H. pylori activity, suggesting a similar potential for the specified compound Katsura et al., 1999.
Antifungal Effects
- Kaplancıklı et al. (2013) described the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives focusing on their potential antifungal effects. The synthesized compounds showed significant activity against various fungi species, highlighting the potential antifungal applications of furan-based compounds Kaplancıklı et al., 2013.
Corrosion Inhibition
- Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, including isoxazolidine and isoxazoline derivatives, to investigate their corrosion prevention efficiencies. This research suggests potential applications of similar compounds in protecting metals from corrosion Yıldırım & Cetin, 2008.
Anticonvulsant Activities
- Kohn et al. (1993) prepared a set of C(alpha)-heteroaromatic analogues of alpha-acetamido-N-benzylacetamides, which included furan-based compounds. These compounds, particularly those with an alpha-furan-2-yl moiety, showed excellent protection against seizures in mice, indicating potential anticonvulsant applications Kohn et al., 1993.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-14(15-9-11-3-1-5-18-11)8-10-7-13(20-16-10)12-4-2-6-19-12/h1-7H,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNRPQMIIMYKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2562441.png)
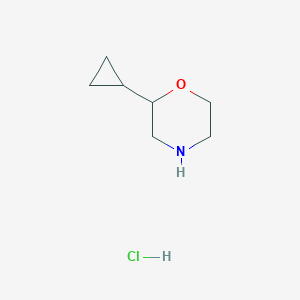
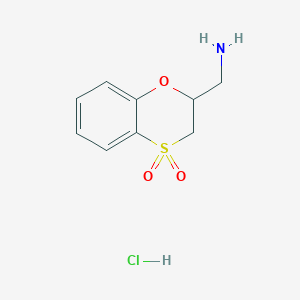
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2562449.png)

![Ethyl 1-{5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2562451.png)
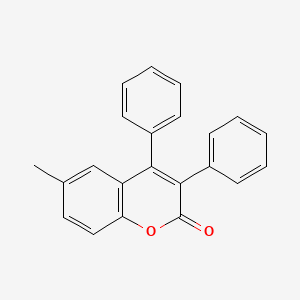
![(2,4-dichlorophenyl)[1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2562453.png)
![2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2562454.png)

![1-[(2,5-Dimethylphenyl)methyl]-3'-(3-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2562459.png)
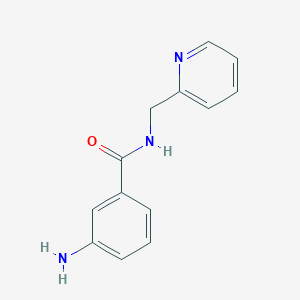
![3-Benzyl-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2562463.png)
![3-[(3-Ethynylphenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2562464.png)